molecular formula C6H6N4 B12358593 (6Z)-6-hydrazinylidene-3H-pyridine-3-carbonitrile

(6Z)-6-hydrazinylidene-3H-pyridine-3-carbonitrile

Cat. No.: B12358593
M. Wt: 134.14 g/mol
InChI Key: FVCYOVBOSQCELX-POHAHGRESA-N
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Description

(6Z)-6-hydrazinylidene-3H-pyridine-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a hydrazinylidene group attached to a pyridine ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-hydrazinylidene-3H-pyridine-3-carbonitrile typically involves the reaction of appropriate pyridine derivatives with hydrazine and cyanide sources under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-hydrazinylidene-3H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce hydrazine derivatives.

Scientific Research Applications

(6Z)-6-hydrazinylidene-3H-pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-6-hydrazinylidene-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-hydrazinylidene-3H-pyridine-3-carboxamide
  • (6Z)-6-hydrazinylidene-3H-pyridine-3-carboxylate

Uniqueness

(6Z)-6-hydrazinylidene-3H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

(6Z)-6-hydrazinylidene-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H6N4/c7-3-5-1-2-6(10-8)9-4-5/h1-2,4-5H,8H2/b10-6-

InChI Key

FVCYOVBOSQCELX-POHAHGRESA-N

Isomeric SMILES

C1=C/C(=N/N)/N=CC1C#N

Canonical SMILES

C1=CC(=NN)N=CC1C#N

Origin of Product

United States

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